3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide
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Overview
Description
3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, a cyano group attached to a piperidine ring, and a fluorine atom at the fourth position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-cyano-1-methylpiperidine. This can be achieved through the reaction of 4-cyanopyridine with methylamine under suitable conditions.
Bromination of Benzamide: The next step involves the bromination of 4-fluorobenzamide. This can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The final step is the coupling of the brominated benzamide with the piperidine intermediate. This can be achieved through a nucleophilic substitution reaction, where the cyano group of the piperidine attacks the brominated benzamide, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Amino derivatives of the cyano group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyano group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(4-cyano-1-piperidin-4-YL)-4-fluorobenzamide: Lacks the methyl group on the piperidine ring.
3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-chlorobenzamide: Has a chlorine atom instead of a fluorine atom.
3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-methylbenzamide: Has a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom at the fourth position of the benzamide ring in 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide imparts unique properties, such as increased lipophilicity and potential for enhanced receptor binding affinity. This makes it distinct from other similar compounds and may contribute to its specific pharmacological profile.
Properties
IUPAC Name |
3-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O/c1-19-6-4-14(9-17,5-7-19)18-13(20)10-2-3-12(16)11(15)8-10/h2-3,8H,4-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLOYDBXDXUIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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